N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a useful research compound. Its molecular formula is C26H26N2O5 and its molecular weight is 446.5g/mol. The purity is usually 95%.
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Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a complex organic compound with potential biological activity. This article delves into its biological properties, synthesis, and related research findings, supported by data tables and case studies.
- Molecular Formula : C26H26N2O5
- Molecular Weight : 446.49504 g/mol
- CAS Number : [Not provided in the sources]
The compound features a benzo[de]isoquinoline structure fused with a butanamide chain and a 3,4-dimethoxyphenyl group. The dioxo functional groups in the structure are significant for its biological activity, influencing various biochemical pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit several biological activities:
- Anticonvulsant Activity : Studies have shown that derivatives of this compound can delay the onset of convulsions in animal models. For instance, certain synthesized compounds provided up to 80% protection against induced seizures at specific dosages .
- Anticancer Properties : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : The presence of the benzo[de]isoquinoline moiety is associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Synthesis
The synthesis of this compound typically involves several key reactions:
- Formation of the Benzo[de]isoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Dioxo Group : This step may involve oxidation reactions to introduce the dioxo functionality.
- Coupling with 3,4-Dimethoxyphenylethylamine : The final step involves coupling the synthesized core with the phenylethylamine derivative to yield the final product.
Synthesis Pathway Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Cyclization | Precursor A + Precursor B |
2 | Oxidation | Oxidizing Agent |
3 | Coupling | 3,4-Dimethoxyphenylethylamine |
Study on Anticonvulsant Activity
In a study investigating the anticonvulsant properties of similar compounds, researchers administered various doses to animal models. The results indicated that specific derivatives offered significant protection against induced seizures:
- Compound A : 80% protection at 0.4 mg/kg
- Compound B : 60% protection at 20 mg/kg
These findings suggest that modifications to the chemical structure can enhance efficacy in seizure management .
Study on Anticancer Activity
Another study focused on evaluating the cytotoxic effects of structurally related compounds on cancer cell lines. The results showed varying degrees of effectiveness:
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound X | HeLa | 15 |
Compound Y | MCF-7 | 25 |
These results indicate potential therapeutic applications in cancer treatment for derivatives of this compound.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-32-21-12-11-17(16-22(21)33-2)13-14-27-23(29)10-5-15-28-25(30)19-8-3-6-18-7-4-9-20(24(18)19)26(28)31/h3-4,6-9,11-12,16H,5,10,13-15H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUIVPRSHTUIDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.